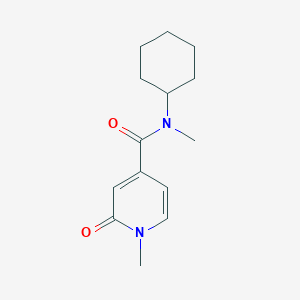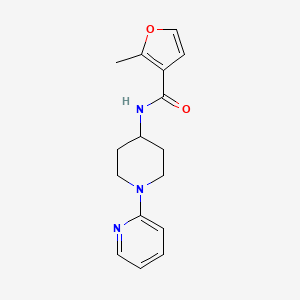
2-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)furan-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPFC and belongs to the class of furan carboxamides.
Mécanisme D'action
The exact mechanism of action of MPFC is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, leads to a reduction in inflammation and pain, as well as the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MPFC has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for causing pain and inflammation. MPFC has also been shown to reduce the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MPFC has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also relatively easy to administer and has a low toxicity profile. However, one of the main limitations of MPFC is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on MPFC. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of MPFC in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPFC and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of MPFC is a complex process that involves several steps. The first step is the synthesis of 2-methylfuran-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(1-pyridin-2-ylpiperidin-4-yl) amine to obtain the desired product, MPFC.
Applications De Recherche Scientifique
MPFC has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. MPFC has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-14(7-11-21-12)16(20)18-13-5-9-19(10-6-13)15-4-2-3-8-17-15/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMFXCGENNVXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-pyridin-2-ylpiperidin-4-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)
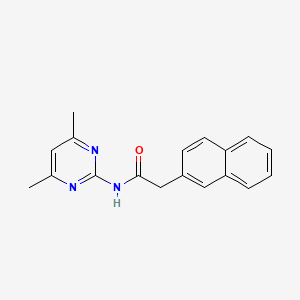
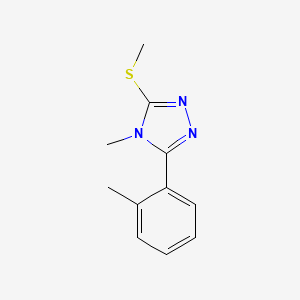
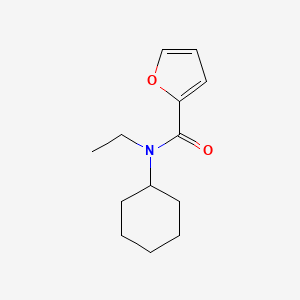
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
